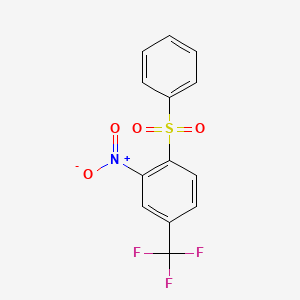
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide is a complex organic compound characterized by the presence of a hydroxy group, a phenylsulfonyl group, and a trifluoromethyl group attached to an azane oxide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the nucleophilic trifluoromethylation of phenylsulfonyl derivatives. This process can be achieved through the formation of electron donor-acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, followed by an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azane oxide core can be reduced to amines under specific conditions.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the azane oxide core can produce amines.
Aplicaciones Científicas De Investigación
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide has diverse applications in scientific research, including:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The phenylsulfonyl group can participate in electron transfer processes, while the hydroxy group can form hydrogen bonds, influencing the compound’s overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl phenyl sulfone: A nucleophilic trifluoromethylating agent used in various organic reactions.
Trifluoromethyl ketones: Valuable synthetic targets with applications in pharmaceuticals and agrochemicals.
Uniqueness
Hydroxy(2-(phenylsulfonyl)-5-(trifluoromethyl)phenyl)azane oxide stands out due to its combination of functional groups, which impart unique reactivity and stability. The presence of both a hydroxy group and an azane oxide core distinguishes it from other trifluoromethyl-containing compounds, making it a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
2795-60-0 |
|---|---|
Fórmula molecular |
C13H8F3NO4S |
Peso molecular |
331.27 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO4S/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
KERXJRVFGPTLCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


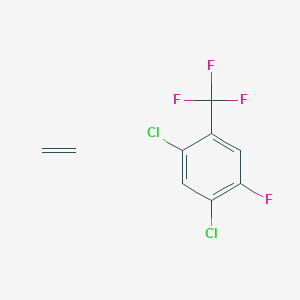
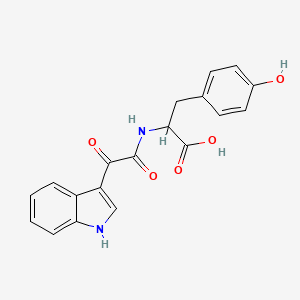
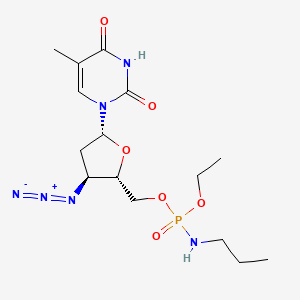

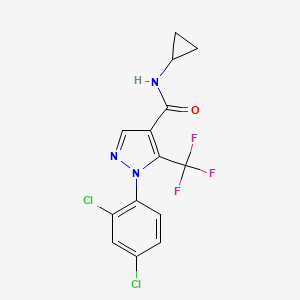
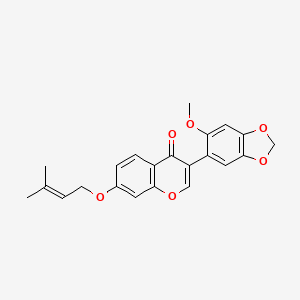

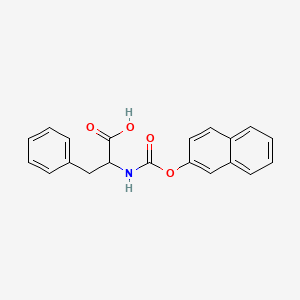
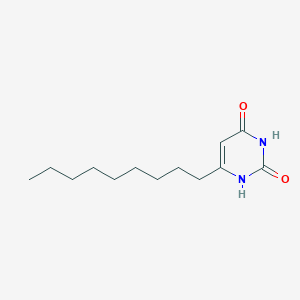


![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)

